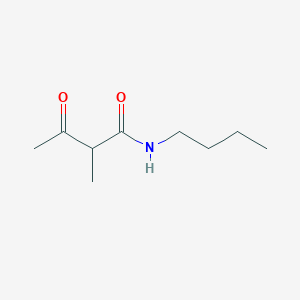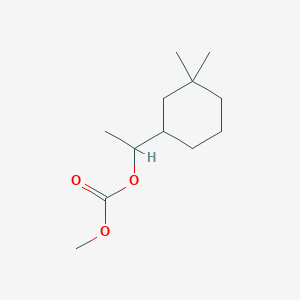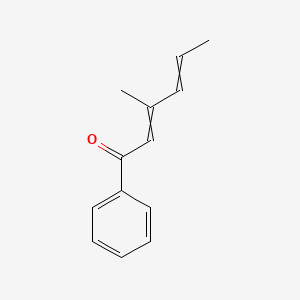
3-Methyl-1-phenylhexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenylhexa-2,4-dien-1-one is an organic compound with the molecular formula C13H14O. It is a conjugated diene, which means it has alternating double and single bonds between carbon atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylhexa-2,4-dien-1-one can be achieved through various methods. One common approach involves the aldol condensation reaction between acetophenone and crotonaldehyde. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-phenylhexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenylhexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a model compound to study conjugated diene reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenylhexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The conjugated diene structure allows it to participate in electrophilic addition reactions, forming intermediates that can further react to produce a variety of products. The phenyl ring can undergo electrophilic substitution, leading to the formation of substituted derivatives with different biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1-phenyl-1,4-hexadien-3-one: Similar structure with a different position of the double bonds.
6-Phenylhexa-3,5-dien-2-one: Another conjugated diene with a different substitution pattern.
5-Methyl-1,1-diphenylhexa-1,4-dien-3-one: Contains an additional phenyl group, leading to different reactivity and properties.
Uniqueness
3-Methyl-1-phenylhexa-2,4-dien-1-one is unique due to its specific arrangement of double bonds and the presence of a methyl group at the third position. This unique structure imparts distinct reactivity and properties, making it valuable for various chemical and biological studies.
Eigenschaften
CAS-Nummer |
93626-99-4 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-methyl-1-phenylhexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H14O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h3-10H,1-2H3 |
InChI-Schlüssel |
ANSJNSMGNQVDLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=CC(=O)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


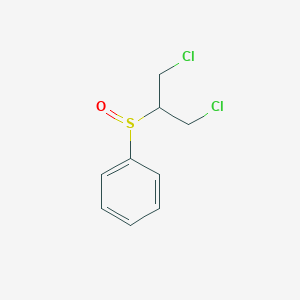
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
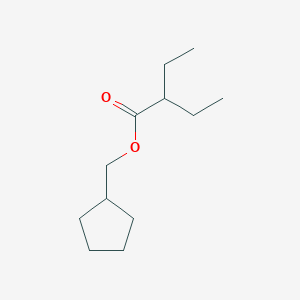

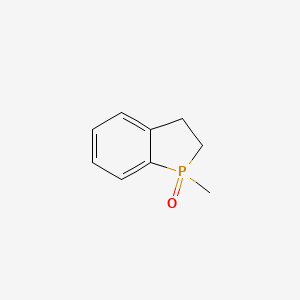
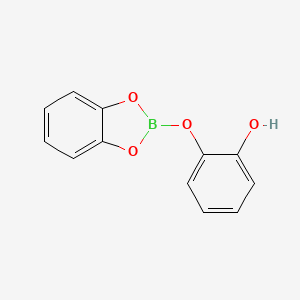
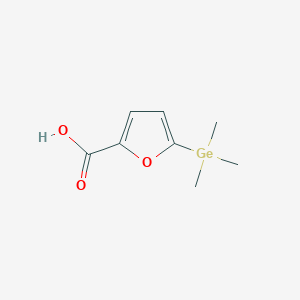
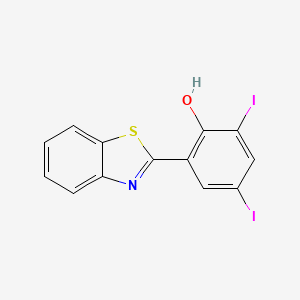
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
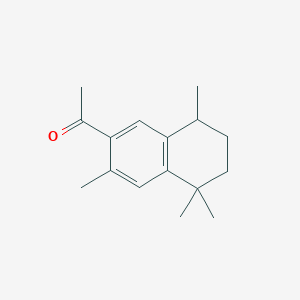
methanone](/img/structure/B14369092.png)
